Chlorhydrate de Midodrine D6

Vue d'ensemble

Description

La midodrine (chlorhydrate de D6) est une amine sympathomimétique synthétique qui agit comme un vasoconstricteur et un antihypotenseur. Elle est principalement utilisée pour traiter des affections telles que l'hypotension orthostatique et la dysautonomie en augmentant la pression artérielle. La midodrine a été approuvée par la Food and Drug Administration des États-Unis en 1996 et est disponible en tant que médicament générique .

Applications De Recherche Scientifique

Midodrine (D6 hydrochloride) has a wide range of scientific research applications:

Medicine: Primarily used to treat orthostatic hypotension and dysautonomia.

Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

Target of Action

Midodrine D6 Hydrochloride, commonly known as Midodrine, primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and elevation of blood pressure .

Mode of Action

Midodrine is a prodrug that undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction with its targets results in the activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent elevation of blood pressure .

Biochemical Pathways

The biochemical pathway primarily involves the metabolism of Midodrine to form desglymidodrine . This process is known as deglycination, which occurs in the liver and many other tissues . The formed desglymidodrine then acts as an agonist at the alpha-1 adrenergic receptors, leading to an increase in vascular tone and blood pressure .

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither Midodrine nor desglymidodrine are bound to plasma proteins to any significant extent . The half-life of its metabolic product is around 2.5 hours .

Result of Action

The administration of Midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Midodrine, with some effect persisting for 2 to 3 hours .

Action Environment

The action of Midodrine can be influenced by various environmental factors. For instance, in patients with cirrhosis and tense ascites, the pharmacokinetic parameters of Midodrine can differ significantly from those in healthy individuals . Therefore, drug monitoring, dose adjustments, and consideration of drug-drug interactions should all be considered during therapy in this vulnerable patient group .

Analyse Biochimique

Biochemical Properties

Midodrine D6 Hydrochloride interacts with peripheral alpha-1 adrenergic receptors . The interaction with these receptors leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .

Cellular Effects

Midodrine D6 Hydrochloride affects various types of cells by interacting with peripheral alpha-1 adrenergic receptors . This interaction leads to an increase in cardiac output and peripheral resistance , which can influence cell function.

Molecular Mechanism

The molecular mechanism of action of Midodrine D6 Hydrochloride involves its conversion into desglymidodrine , which is an agonist of peripheral alpha-1 adrenergic receptors . This leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .

Temporal Effects in Laboratory Settings

It is known that it is rapidly converted into its active metabolite and therefore has a short half-life .

Dosage Effects in Animal Models

It is known that Midodrine (5 mg/kg) increases mean arterial pressure (MAP) and decreases heart rate in normotensive rats .

Metabolic Pathways

Midodrine D6 Hydrochloride is involved in metabolic pathways that lead to its conversion into desglymidodrine . This process involves enzymatic hydrolysis .

Transport and Distribution

It is known that it does not cross the blood-brain barrier .

Subcellular Localization

It is known that it does not cross the blood-brain barrier .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La midodrine (chlorhydrate de D6) peut être synthétisée par un procédé en plusieurs étapes. Une méthode courante implique la réaction du 2-amino-1-(2,5-diméthoxyphényl)éthanol avec une glycine N-protégée en présence de 1,1'-carbonyldiimidazole (CDI). Le groupe protecteur de l'amine est ensuite éliminé par déprotection . Ce processus est efficace et rentable, tous les intermédiaires et réactifs ne présentant aucun risque de sécurité significatif .

Méthodes de production industrielle

La production industrielle de la midodrine (chlorhydrate de D6) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées afin de garantir la cohérence et la qualité du produit final. La dernière étape implique la formation du sel chlorhydrate en faisant réagir la midodrine avec de l'acide chlorhydrique .

Analyse Des Réactions Chimiques

Types de réactions

La midodrine (chlorhydrate de D6) subit plusieurs types de réactions chimiques, notamment :

Oxydation : La midodrine peut être oxydée pour former la desglymidodrine, son métabolite actif.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : La midodrine peut subir des réactions de substitution, en particulier impliquant ses groupes amine et hydroxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent les enzymes du cytochrome P450.

Substitution : Des réactifs tels que la diacétylméthane/oxyméthylène dans un tampon acétate peuvent être utilisés.

Principaux produits formés

Desglymidodrine : Le principal métabolite actif formé par oxydation.

Dérivé fluorescent de la dihydrolutidine : Formé par réaction de substitution avec la diacétylméthane/oxyméthylène.

Applications de la recherche scientifique

La midodrine (chlorhydrate de D6) présente un large éventail d'applications de recherche scientifique :

Médecine : Principalement utilisée pour traiter l'hypotension orthostatique et la dysautonomie.

Industrie : Utilisée dans la production de produits pharmaceutiques et comme étalon dans les processus de contrôle qualité.

Mécanisme d'action

La midodrine (chlorhydrate de D6) est un promédicament qui est métabolisé pour former son métabolite actif, la desglymidodrine. La desglymidodrine agit comme un agoniste des récepteurs alpha-adrénergiques dans la vasculature artériolaire et veineuse, ce qui entraîne une augmentation du tonus vasculaire et une élévation de la pression artérielle . Ce mécanisme implique l'activation des récepteurs alpha-1 adrénergiques, ce qui entraîne une vasoconstriction et une augmentation de la pression artérielle systémique .

Comparaison Avec Des Composés Similaires

Composés similaires

Fludrocortisone : Un autre composé utilisé pour traiter l'hypotension orthostatique, mais qui agit comme un minéralocorticoïde.

Unicité

La midodrine (chlorhydrate de D6) est unique en son action spécifique d'agoniste alpha-adrénergique, qui augmente directement le tonus vasculaire et la pression artérielle. Contrairement à la fludrocortisone, qui agit sur les récepteurs minéralocorticoïdes, ou à la droxidopa, qui est convertie en noradrénaline, l'action directe de la midodrine sur les récepteurs alpha-adrénergiques fournit un mécanisme d'action distinct .

Activité Biologique

Midodrine D6 hydrochloride is a deuterium-labeled derivative of midodrine, primarily recognized for its role as a vasopressor and antihypotensive agent. This compound is utilized in clinical settings to manage conditions such as orthostatic hypotension and heart failure, particularly in patients who exhibit significant blood pressure drops. The following sections provide a detailed overview of the biological activity of Midodrine D6 hydrochloride, including its pharmacological mechanisms, clinical applications, and relevant research findings.

Midodrine D6 hydrochloride has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1188265-43-1 |

| Molecular Formula | C₁₂H₁₃D₆ClN₂O₄ |

| Molecular Weight | 296.78 g/mol |

| LogP | 1.7053 |

| Storage Conditions | 2-8°C |

This compound's deuterium labeling allows for enhanced tracking in biological studies, facilitating pharmacokinetic and metabolic investigations.

Midodrine acts as an alpha-1 adrenergic agonist, leading to vasoconstriction and increased blood pressure. This mechanism is particularly beneficial in patients experiencing orthostatic hypotension, where blood pressure drops upon standing. The compound's efficacy has been documented in various clinical trials, demonstrating significant improvements in blood pressure and symptoms associated with hypotension.

Clinical Applications

- Orthostatic Hypotension : Midodrine D6 hydrochloride is primarily prescribed for patients with symptomatic orthostatic hypotension. Clinical studies have shown that it effectively increases standing systolic blood pressure and alleviates symptoms such as dizziness and syncope.

- Heart Failure Management : Recent case studies indicate that midodrine can be beneficial for patients with heart failure, especially those who are difficult to wean off intravenous vasopressors. For instance, a study involving an 81-year-old female patient demonstrated that midodrine administration allowed for the successful discontinuation of noradrenaline after several days of treatment .

Efficacy Studies

A series of clinical trials have assessed the efficacy of midodrine:

- Tilt-Table Study : A randomized, double-blind study evaluated the effects of midodrine on patients with severe symptomatic orthostatic hypotension. Results indicated that midodrine significantly delayed the onset of syncopal symptoms compared to placebo (mean time to symptoms: 1626.6 s vs. 1105.6 s; p = 0.0131) .

- Heart Failure Cohort : In a cohort study involving patients with heart failure and autonomic dysfunction, midodrine was administered at an average dose of 20.7 mg over seven weeks, resulting in improved systolic blood pressure and allowing for the initiation of guideline-directed medical therapy (GDMT) in a majority of patients .

Side Effects and Tolerability

The side effects associated with midodrine are generally mild to moderate. Commonly reported adverse effects include:

Notably, serious adverse events were rare, affirming the compound's safety profile.

Case Studies

Several case reports illustrate the practical applications of midodrine:

- Case Report on Heart Failure : An elderly patient with chronic heart failure was treated with midodrine after failing to wean off intravenous noradrenaline. The treatment led to successful stabilization without major adverse events .

- Use in Autonomic Dysfunction : A study demonstrated that midodrine improved autonomic function in heart failure patients with low systolic blood pressure, facilitating better management of their condition .

Propriétés

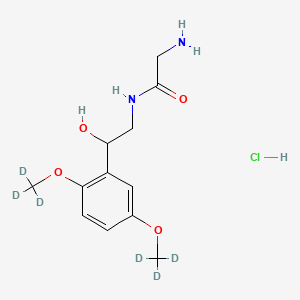

IUPAC Name |

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.